3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a methyl group on the pyrazole ring, as well as a propan-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with a suitable amine precursor. One common method includes the alkylation of 4,5-dichloro-3-methyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyrazole ring.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-1H-pyrazole: Lacks the propan-1-amine side chain but shares the dichloropyrazole core.
3-methyl-1H-pyrazole: Similar pyrazole ring structure but without the chlorine atoms.
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine: Similar structure with different substitution patterns on the pyrazole ring.
Uniqueness
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the propan-1-amine side chain provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2-4,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYDICZAJAHVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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